1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one
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Description
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C17H20BrNO2 and its molecular weight is 350.256. The purity is usually 95%.
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Scientific Research Applications
Substance P (NK1) Receptor Antagonists
Compounds structurally related to the query have been investigated for their role as potent nonpeptide antagonists of the substance P (NK1) receptor. For example, CP-96,345, a compound featuring an azabicyclo[2.2.2]octan-3-amine core, has shown selective inhibition of the NK1 receptor, suggesting its utility in exploring the physiological properties of substance P and its role in diseases (Snider et al., 1991).
Synthesis and Stereochemical Studies
Research on similar azabicyclooctane derivatives has provided insights into their synthesis and stereochemical determination, crucial for understanding their biological activity. For instance, the stereoselective synthesis of active metabolites of potent kinase inhibitors, which involve azabicyclooctane structures, highlights the importance of stereochemistry in the biological efficacy of these compounds (Chen et al., 2010).
Structural Analysis and Configuration
The analysis of isomeric azabicyclooctanes has revealed the significance of their configuration and relative stereochemistry in determining their physical and chemical properties. Studies have detailed the crystal structures of these compounds, providing a foundation for their application in more targeted scientific research (Brzezinski et al., 2013).
Radiopharmaceutical Applications
Azabicyclooctane derivatives have been evaluated as ligands for receptors, such as the muscarinic acetylcholinergic receptor, demonstrating their potential as radiopharmaceuticals. This research emphasizes the role of such compounds in developing imaging agents for receptor density studies in the brain and heart (McPherson et al., 1995).
Analgesic and Antagonist Activities
The analgetic and narcotic antagonist activities of 1-phenyl-6-azabicyclo[3.2.1]octanes, closely related to the queried compound, have been explored, uncovering their structure-activity relationships. Such studies highlight the therapeutic potential of these compounds in pain management and addiction treatment (Takeda et al., 1977).
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2/c1-21-16-9-5-12(11-15(16)18)6-10-17(20)19-13-3-2-4-14(19)8-7-13/h2-3,5,9,11,13-14H,4,6-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPZXJUDNCMJSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2C3CCC2C=CC3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.